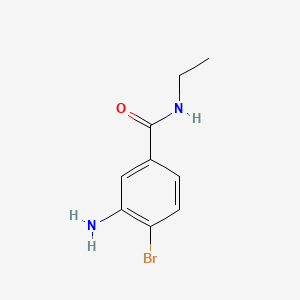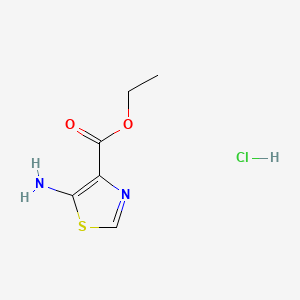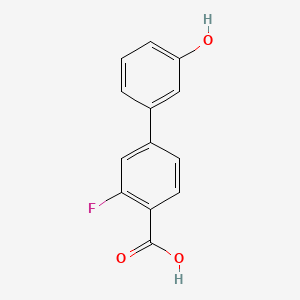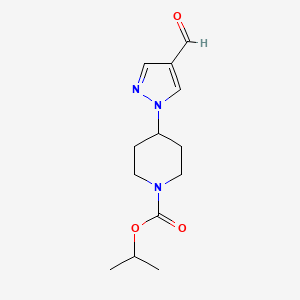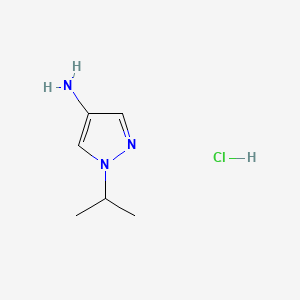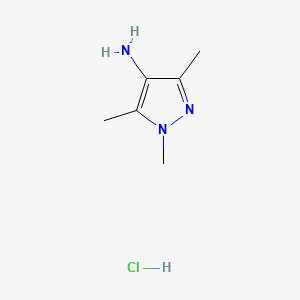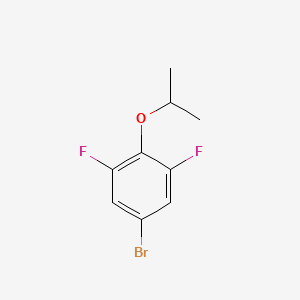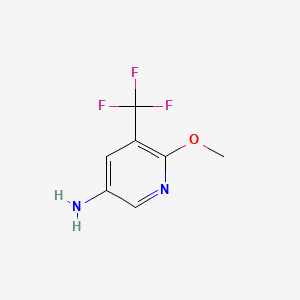
6-Methoxy-5-(trifluoromethyl)pyridin-3-amine
概要
説明
“6-Methoxy-5-(trifluoromethyl)pyridin-3-amine” is a chemical compound with the CAS Number: 1211584-76-7 . It has a molecular weight of 192.14 . The IUPAC name for this compound is 6-methoxy-5-(trifluoromethyl)-3-pyridinylamine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7F3N2O/c1-13-6-5(7(8,9)10)2-4(11)3-12-6/h2-3H,11H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Trifluoromethylpyridines, including “this compound”, are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用
Applications in Chemical Synthesis and Material Science
Advanced Oxidation Processes for Environmental Remediation : Nitrogen-containing compounds, including various amines, are key targets for advanced oxidation processes aiming to address persistent organic pollutants. The effectiveness of amine-functionalized sorbents in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies demonstrates the relevance of nitrogen-containing functional groups in environmental science. These compounds show promise in water treatment technologies, potentially aligning with the functional groups present in "6-Methoxy-5-(trifluoromethyl)pyridin-3-amine" (Ateia et al., 2019).
Catalysis and Organic Reactions : Heterocyclic compounds, particularly those incorporating pyridine rings, are crucial in the development of catalytic systems for C-N bond-forming reactions. These reactions are fundamental in synthesizing pharmaceuticals, agrochemicals, and other nitrogen-containing organic molecules. The advancements in recyclable copper catalyst systems underscore the importance of such structures in sustainable chemical synthesis (Kantam et al., 2013).
Biomedical and Pharmaceutical Research
- Drug Discovery and Medicinal Chemistry : The structural features of heterocyclic compounds, including pyridine derivatives, are central to the discovery and development of new therapeutic agents. These structures are often part of the core scaffolding in drugs due to their ability to interact with biological targets. For instance, the review on quinoline derivatives as corrosion inhibitors also points to the broader applicability of such heterocycles in medicinal chemistry, emphasizing their role in the development of anti-corrosive materials and potentially pharmacologically active compounds (Verma et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-methoxy-5-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-13-6-5(7(8,9)10)2-4(11)3-12-6/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFNQSHZCUHVFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




